molecular formula C16H12N2O2S B15156572 1-Tosyl-1H-indole-3-carbonitrile

1-Tosyl-1H-indole-3-carbonitrile

Cat. No.: B15156572
M. Wt: 296.3 g/mol
InChI Key: YOJALYJLDVCKRE-UHFFFAOYSA-N
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Description

1-Tosyl-1H-indole-3-carbonitrile is a chemical compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The tosyl group (p-toluenesulfonyl) attached to the indole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Tosyl-1H-indole-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 1H-indole-3-carbonitrile with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the process by providing better control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

1-Tosyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Tosyl-1H-indole-3-carbonitrile has numerous applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in cancer research and antiviral therapies.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-tosyl-1H-indole-3-carbonitrile involves its interaction with various molecular targets. The tosyl group enhances the compound’s ability to participate in nucleophilic substitution reactions, making it a versatile intermediate. The nitrile group can undergo reduction or oxidation, leading to the formation of different functional groups that can interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Tosyl-1H-indole-3-carbonitrile is unique due to the presence of both the tosyl and nitrile groups, which confer distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical transformations makes it a valuable compound in organic synthesis and pharmaceutical research .

Properties

Molecular Formula

C16H12N2O2S

Molecular Weight

296.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylindole-3-carbonitrile

InChI

InChI=1S/C16H12N2O2S/c1-12-6-8-14(9-7-12)21(19,20)18-11-13(10-17)15-4-2-3-5-16(15)18/h2-9,11H,1H3

InChI Key

YOJALYJLDVCKRE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)C#N

Origin of Product

United States

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